molecular formula H9NO7 B14251020 Nitric acid tetrahydrate CAS No. 372966-98-8

Nitric acid tetrahydrate

Cat. No.: B14251020
CAS No.: 372966-98-8
M. Wt: 135.07 g/mol
InChI Key: DOEGOCZXAAGGFN-UHFFFAOYSA-N
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Description

Contextualizing Nitric Acid Hydrates within Atmospheric Chemistry Dynamics

Nitric acid hydrates are key players in the chemical and physical processes that occur in the stratosphere, influencing the formation of clouds, the distribution of nitrogen compounds, and the rates of chemical reactions that affect the ozone layer.

Role of Nitric Acid Hydrates in Polar Stratospheric Cloud (PSC) Formation Mechanisms

Polar stratospheric clouds (PSCs) are clouds that form in the extremely cold and dry conditions of the polar stratosphere during winter. geo-leo.de Nitric acid hydrates, particularly nitric acid trihydrate (NAT), are a major constituent of these clouds. copernicus.orgnasa.govd-nb.info The formation of PSCs is a critical step in the process of polar ozone depletion. copernicus.orgd-nb.info These clouds provide surfaces for heterogeneous chemical reactions that convert benign chlorine compounds into reactive forms that can catalytically destroy ozone. nasa.govd-nb.infocopernicus.org

The formation of nitric acid hydrate (B1144303) particles in PSCs can occur through various mechanisms. One proposed pathway involves the heterogeneous nucleation of NAT on pre-existing solid particles, such as meteoric dust. copernicus.orgd-nb.infocopernicus.orgwhiterose.ac.uk Laboratory experiments have shown that analogues of meteoric material can indeed trigger the nucleation of nitric acid hydrates under stratospheric conditions. d-nb.infocopernicus.org Another mechanism suggests that liquid sulfuric acid aerosols, which are always present in the stratosphere, can absorb nitric acid vapor, leading to the crystallization of NAT. nasa.gov While several hydrate forms can exist, nitric acid trihydrate is considered the most stable and relevant form in the context of PSCs. geo-leo.destfc.ac.uk

Significance in Stratospheric Denitrification and Renitrification Processes

The formation and subsequent growth of large nitric acid trihydrate (NAT) particles within polar stratospheric clouds have profound implications for the nitrogen budget of the stratosphere. d-nb.infocopernicus.org This process, known as denitrification, involves the sedimentation of these large NAT particles out of the stratosphere due to gravity. geo-leo.ded-nb.info This irreversible removal of nitric acid from a particular stratospheric layer is significant because it prevents the formation of chlorine nitrate (B79036) (ClONO₂), an inactive reservoir species that would otherwise sequester reactive chlorine. copernicus.orgd-nb.info By removing gas-phase HNO₃, denitrification prolongs the period of active ozone depletion. geo-leo.decopernicus.org

Conversely, as these nitric acid-containing particles fall to lower, warmer altitudes, they sublimate, releasing nitric acid vapor back into the gas phase. This process is termed renitrification and leads to a vertical redistribution of nitric acid in the atmosphere. copernicus.orgsemanticscholar.org Observations have confirmed denitrification in both polar regions, often occurring without significant dehydration, indicating that the process is driven by the sedimentation of solid nitric acid hydrates rather than ice particles. semanticscholar.org The efficiency of denitrification is linked to the number density of NAT particles, with lower densities favoring the growth of larger particles that can sediment more rapidly. semanticscholar.org

Heterogeneous Reactions on Hydrate Surfaces Relevant to Atmospheric Chemistry

The surfaces of nitric acid hydrate particles within polar stratospheric clouds act as crucial sites for heterogeneous chemical reactions. copernicus.org These reactions play a pivotal role in the activation of halogens, which leads to the catalytic destruction of ozone. copernicus.org One of the most critical reactions is the conversion of stable chlorine reservoir species, such as chlorine nitrate (ClONO₂) and hydrogen chloride (HCl), into more photochemically active forms of chlorine. agu.edu.bh

For instance, the reaction between chlorine nitrate and hydrogen chloride on the surface of nitric acid hydrates produces molecular chlorine (Cl₂), which is readily photolyzed by sunlight to generate chlorine atoms that initiate ozone-destroying catalytic cycles. While these reactions can also occur on other surfaces like liquid aerosols and ice, the presence of nitric acid hydrates significantly enhances the efficiency of chlorine activation, particularly at the temperatures where PSCs form. nasa.gov The uptake of gases like nitric acid on various atmospheric dust surfaces has also been studied, highlighting the importance of heterogeneous chemistry in redistributing atmospheric species. acs.org

Survey of Known and Experimentally Characterized Nitric Acid Hydrate Phases

Several crystalline hydrates of nitric acid have been identified and characterized through laboratory experiments. These different phases have varying stability depending on temperature and the partial pressures of nitric acid and water vapor.

The most well-known and atmospherically significant nitric acid hydrates include:

Nitric Acid Monohydrate (NAM) : This hydrate, with the chemical formula HNO₃·H₂O, is a stable phase. stfc.ac.ukwikipedia.org It can be described as an ionic structure consisting of oxonium ([H₃O]⁺) and nitrate ([NO₃]⁻) ions. aps.org

Nitric Acid Dihydrate (NAD) : With the formula HNO₃·2H₂O, this hydrate is considered a metastable phase under most stratospheric conditions. geo-leo.destfc.ac.uk Laboratory studies have identified different forms of NAD, denoted as α-NAD and β-NAD. stfc.ac.uk

Nitric Acid Trihydrate (NAT) : This hydrate (HNO₃·3H₂O) is the most stable form of nitric acid hydrate under the conditions found in polar stratospheric clouds. stfc.ac.ukcopernicus.orgwikipedia.org Like NAD, it can also exist in different crystalline forms, α-NAT and β-NAT. stfc.ac.uk β-NAT is the phase that has been identified by satellite-borne instruments in the stratosphere. geo-leo.de

While these three are the most studied, there has also been mention of a potential nitric acid pentahydrate (NAP) in the literature. stfc.ac.ukaps.org The formation of these hydrates, particularly the metastable phases, is an active area of research, as they can influence the formation pathways of the more stable NAT. copernicus.org

Table 1: Known Nitric Acid Hydrate Phases

Hydrate Name Chemical Formula Stability in Stratosphere
Nitric Acid Monohydrate HNO₃·H₂O Stable
Nitric Acid Dihydrate HNO₃·2H₂O Metastable
Nitric Acid Trihydrate HNO₃·3H₂O Stable
Nitric Acid Pentahydrate HNO₃·5H₂O Suggested

Academic Rationale for Theoretical Investigation of Nitric Acid Tetrahydrate

While the monohydrate, dihydrate, and trihydrate of nitric acid have been experimentally observed and are central to understanding polar stratospheric chemistry, theoretical studies provide a powerful tool to explore the potential existence and properties of other, less common hydrate structures.

Exploration of Higher-Order Hydrate Structures in HNO₃-H₂O Systems

The theoretical investigation into higher-order hydrates, such as this compound, is driven by the desire to gain a more complete understanding of the fundamental interactions between nitric acid and water molecules. Computational chemistry allows researchers to predict the structures, stabilities, and vibrational spectra of novel molecular clusters that may be difficult to synthesize or detect experimentally. acs.org

Theoretical studies have explored the step-wise hydration of nitric acid, examining how the properties of the complex change as more water molecules are added. researchgate.net These calculations can predict at what point the nitric acid molecule dissociates into nitrate and hydronium ions within the water cluster, a key aspect of its acidic behavior. researchgate.netmetu.edu.tracs.org For instance, some theoretical calculations predict that the ionization of nitric acid in isolated clusters occurs with four or more water molecules. researchgate.net Although one experimental attempt to create this compound was not successful, this does not preclude its potential existence under specific conditions or as a transient species. researchgate.netresearchgate.net The exploration of these higher-order hydrates helps to refine our models of atmospheric processes and provides a more comprehensive picture of the complex chemistry of the HNO₃-H₂O system. csic.es

Addressing Solvation Shell Dynamics and Ionization Phenomena at n=4 or Larger

Advanced computational and experimental research has focused on understanding the behavior of nitric acid (HNO₃) when hydrated with four or more water molecules. These larger clusters, particularly this compound (HNO₃·(H₂O)₄), represent a critical threshold where significant changes in molecular structure and reactivity, specifically ionization, are observed. researchgate.net The study of these phenomena is crucial for accurately modeling atmospheric processes, as the state of nitric acid—whether molecular or ionized—influences its role in heterogeneous chemistry on aqueous surfaces and aerosol particles. uoregon.edu

Theoretical investigations employing first-principles electronic structure calculations have been instrumental in elucidating the point at which nitric acid transitions from a hydrogen-bonded molecule to a solvent-separated ion pair. researchgate.net Computational models predict that the ionization of nitric acid in isolated clusters becomes favorable at n=4 or larger. researchgate.net In these configurations, the water molecules can form a stable enough solvation shell to support the separation of the proton from the nitrate anion, leading to the formation of a hydronium ion (H₃O⁺) and a nitrate ion (NO₃⁻). nih.gov

Molecular dynamics simulations provide further insight into this process, revealing that upon encountering a sufficient number of water molecules (n > 4), nitric acid is efficiently absorbed and undergoes ionic dissociation to form an H₃O⁺···NO₃⁻ ion pair structure. nih.gov The process conceptually involves the initial molecular adsorption of HNO₃, followed by ionization or dissociation, and then the progressive solvation of the resulting ions. researchgate.net

The dynamics of the solvation shell surrounding the nitrate ion in aqueous solutions have been characterized by first-principles molecular dynamics. These studies show a weakening of the hydrogen bonds in the hydration shell compared to bulk water. nih.gov Despite strong ion-water interactions, the dynamics of water molecule rotation and hydrogen bond relaxation within the hydration shell are faster than in bulk water. nih.govresearchgate.net This is attributed to the ability of the nitrate ion to facilitate rapid switching of hydrogen bonds between its oxygen acceptor sites. researchgate.net Research into the solute-solvent dynamics indicates that the structural and dynamic perturbations induced by the ion can extend beyond the first hydration shell. acs.org

The degree of ionization and the strength of the hydrogen bonds can be classified by evaluating parameters such as the proton transfer coordinate and the coordination number of the acid. researchgate.net Theoretical calculations on clusters containing up to six water molecules have helped to characterize the acidic species into different types based on the extent of proton transfer and ionization. researchgate.net

The following table summarizes key findings from theoretical studies on the ionization and solvation of nitric acid in water clusters.

Number of Water Molecules (n)Predicted State of HNO₃Computational MethodKey Findings & Energetics
4Ionization predicted to occur researchgate.netMP2/aug-cc-pVDZ researchgate.netAppearance of ion-pair configurations becomes favorable in the gas phase. researchgate.net
>4Forms H₃O⁺···NO₃⁻ ion pair nih.govB3LYP+D2/TZVP; Molecular Dynamics nih.govThe structure consists of two NO₃⁻ and one H₃O⁺ ions for up to 11 water molecules. nih.gov
1 to 6 (with HCl)Classification of acidic species researchgate.netMP2/aug-cc-pVDZ researchgate.netThe addition of each water molecule increases the aggregation energy by ~76.2 ± 0.1 Hartree. researchgate.net
7-11IonizedB3LYP+D2/TZVP nih.govThe calculated average enthalpy for the reaction of O•⁻ with hydrated HNO₃ is -253 kJ mol⁻¹. nih.gov

Properties

CAS No.

372966-98-8

Molecular Formula

H9NO7

Molecular Weight

135.07 g/mol

IUPAC Name

nitric acid;tetrahydrate

InChI

InChI=1S/HNO3.4H2O/c2-1(3)4;;;;/h(H,2,3,4);4*1H2

InChI Key

DOEGOCZXAAGGFN-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)(O)[O-].O.O.O.O

Origin of Product

United States

Theoretical and Computational Methodologies for Nitric Acid Tetrahydrate Systems

Quantum Chemical Calculation Approaches for HNO₃·(H₂O)n Clusters (n=4 focus)

Quantum chemical calculations are fundamental to exploring the potential energy surfaces of nitric acid-water clusters. These methods allow for the determination of stable structures, binding energies, and vibrational frequencies, offering insights into the transition from a hydrogen-bonded complex to a solvent-separated ion pair.

A variety of ab initio and Density Functional Theory (DFT) methods are employed to model HNO₃·(H₂O)₄ clusters, each offering a different balance of computational cost and accuracy.

Hartree-Fock (HF) Theory : As the simplest ab initio method, HF provides a foundational, mean-field approximation of electron-electron repulsion. wikipedia.org While computationally efficient, it neglects electron correlation, which is significant in hydrogen-bonded systems. It has been used for initial geometry optimizations of complex systems before applying more rigorous methods. royalsocietypublishing.org Studies on nitric acid at aqueous surfaces have utilized HF theory as a basis for more complex models. researchgate.netnih.govacs.org

Møller-Plesset Perturbation Theory (MP2) : This method is a popular choice as it offers the simplest way to include electron correlation beyond the HF approximation. wikipedia.org MP2 calculations have been instrumental in studying HNO₃·(H₂O)n complexes. researchgate.net For instance, calculations predicted that ion-pair configurations begin to appear in the gas phase for clusters with n=4 or larger. researchgate.net The method is noted for its success in describing water clusters and polar molecules within them. escholarship.orgscispace.com However, it can sometimes overestimate binding energies. researchgate.net

Density Functional Theory (DFT) : DFT has become a workhorse for studying molecular clusters due to its favorable scaling with system size and inclusion of electron correlation.

B3LYP Functional : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used for these systems. africaresearchconnects.comagu.edu.bh It has been employed to investigate the equilibrium geometries, binding energies, and infrared spectra of nitric acid complexes with one to three water molecules. researchgate.net Studies show that B3LYP provides geometries and vibrational spectra in good agreement with experimental data for crystalline nitric acid hydrates. africaresearchconnects.comagu.edu.bh

PBE Functional : The Perdew-Burke-Ernzerhof (PBE) functional is another common choice. Recent studies have used the PBE functional to obtain equilibrium geometries and vibrational modes of hydrated nitric acid clusters. rsc.org It has also been used to calculate the molecular volumes of these clusters. metu.edu.tr

First-principles calculations have been crucial in predicting that the ionization of nitric acid in isolated clusters occurs with four or more water molecules. researchgate.netacs.org

The choice of basis set is critical for accurately describing the electronic structure, particularly for systems involving hydrogen bonding and potential charge separation.

Pople-style basis sets : The 6-311++G(2d,p) basis set is frequently used for calculations on HNO₃·(H₂O)n systems. researchgate.netmetu.edu.tr The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the diffuse nature of electron density in anions and hydrogen bonds. The (2d,p) specifies the inclusion of polarization functions, which allow for more flexibility in describing bond shapes.

Correlation-consistent basis sets : Dunning's augmented correlation-consistent basis sets, such as aug-cc-pVDZ (augmented correlation-consistent polarized Valence Double-Zeta), are also extensively utilized. researchgate.net The "aug" prefix denotes the addition of diffuse functions, making them well-suited for studying non-covalent interactions and anions like the nitrate (B79036) ion. Higher-level sets like aug-cc-pVTZ have also been applied for more precise energy calculations. royalsocietypublishing.org

The selection of these advanced basis sets is vital for obtaining reliable predictions about the structure and stability of nitric acid hydrates. For example, MP2 calculations with the aug-cc-pVDZ basis set predicted the emergence of ion-pair configurations at n=4. researchgate.net

Table 1: Commonly Used Basis Sets in Nitric Acid Tetrahydrate Calculations
Basis SetKey FeaturesTypical Application in HNO₃·(H₂O)₄ StudiesReference
6-311++G(2d,p)Triple-split valence, diffuse functions on all atoms (++), two d-functions and one p-function for polarization.Geometry optimizations and binding energy calculations with DFT (B3LYP, PBE) methods. researchgate.netrsc.orgmetu.edu.tr
aug-cc-pVDZAugmented correlation-consistent, double-zeta quality with diffuse functions.Predicting structures and vibrational frequencies, especially with MP2, for ion-pair formation. researchgate.net
aug-cc-pVTZAugmented correlation-consistent, triple-zeta quality with diffuse functions.High-accuracy single-point energy calculations on optimized geometries. royalsocietypublishing.org

Finding the minimum energy structures of HNO₃·(H₂O)₄ is a complex task due to the shallow potential energy surface and the numerous possible arrangements of water molecules. researchgate.net Geometry optimization techniques are used to locate these stable isomers. The process typically involves an iterative procedure where the total energy gradients are calculated analytically and used to guide the search for a minimum energy configuration. agu.edu.bh

A common strategy begins with generating a large number of plausible starting geometries. researchgate.net This can be done through methods like Monte Carlo searches or by systematically arranging the water molecules around the nitric acid. researchgate.net These initial structures are then optimized using a reliable quantum chemical method (like B3LYP or PBE) and basis set (like 6-311+G(2d,p)). researchgate.netrsc.org Following optimization, harmonic frequency calculations are performed to confirm that the resulting structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). royalsocietypublishing.orgrsc.org

Studies have found that for n=1-4, the most stable structures often feature homodromic rings formed by successive hydrogen bonds. researchgate.net Importantly, these optimization studies have identified the first stable ion-pair configuration, H₃O⁺NO₃⁻, for the HNO₃·(H₂O)₄ complex, where the resulting hydronium and nitrate ions are separated by the other water molecules. researchgate.net

Molecular Dynamics Simulations Applied to Nitric Acid-Water Aggregates

While quantum chemical calculations provide detailed information on static structures, molecular dynamics (MD) simulations are essential for exploring the dynamic behavior of these systems, including solvation effects and proton transfer events over time.

MD simulations of nitric acid in aqueous environments require accurate models for water-water and water-solute interactions.

Classical Water Models : Many MD studies use classical, non-polarizable force fields, such as the GROMOS force field, where atomic charges are fixed. tiiame.uz These models are computationally efficient, allowing for simulations of larger systems over longer timescales. A model for HNO₃ has been developed within the GROMOS framework that successfully captures properties like hydration free energy and the tendency for HNO₃ to be enriched at the water/air interface. tiiame.uz

Polarizable Water Models : The dissociation of nitric acid involves significant charge redistribution, making polarizable models particularly suitable. These models allow the charge distribution of molecules to change in response to their local electric field, providing a more physically realistic description. In hybrid quantum mechanics/molecular mechanics (QM/MM) studies, the nitric acid and a few immediate water molecules (e.g., HNO₃·(H₂O)₃) are treated with quantum mechanics, while the surrounding solvent is modeled as a large cluster of classical, polarizable water molecules. researchgate.netnih.govacs.org This approach allows for the study of solvation effects on the acid dissociation process. researchgate.netnih.gov While polarizable models can be more accurate, they also tend to over-predict orientational ordering and under-predict transport properties of confined water compared to non-polarizable models. nih.gov

Table 2: Water Models in Nitric Acid Solvation Simulations
Model TypeDescriptionAdvantagesLimitationsReference
Classical (Non-Polarizable)Uses fixed partial charges on atoms (e.g., GROMOS, SPC/E).Computationally efficient, suitable for large systems and long timescales.Cannot explicitly model electronic polarization, less accurate for charge transfer processes. tiiame.uznih.gov
PolarizableAllows molecular charge distribution to adapt to the local electrostatic environment.More physically realistic for systems with significant charge redistribution, like acid dissociation.Higher computational cost; may have inaccuracies in predicting some dynamic properties. researchgate.netnih.govnih.gov

"On-the-fly" simulations, also known as ab initio molecular dynamics (AIMD), are a powerful tool where forces are calculated directly from electronic structure theory at each step of the trajectory. scispace.com This avoids the need for pre-parameterized force fields and allows for the modeling of chemical reactions like bond breaking and formation.

Solid-State Theoretical Modeling for Crystalline Nitric Acid Hydrates (Applicability to Hypothetical Tetrahydrate Phases)

Theoretical modeling provides indispensable insights into the structural and vibrational properties of crystalline nitric acid hydrates. While this compound has not been definitively characterized as a stable crystalline phase, the computational techniques applied to known hydrates like the monohydrate (NAM), dihydrate (NAD), and trihydrate (NAT) are directly applicable to investigate hypothetical tetrahydrate structures. agu.edu.bhafricaresearchconnects.com These ab initio quantum mechanical approaches allow for the optimization of crystal structures and the prediction of properties, offering a pathway to assess the potential stability and characteristics of a crystalline HNO₃·4H₂O phase.

To theoretically model a crystalline solid, which is an infinitely repeating lattice of atoms, computational chemists employ Periodic Boundary Conditions (PBC). rsc.org Instead of simulating an impossibly large crystal, PBC models a small, representative portion called a unit cell. This unit cell is then treated as if it is infinitely replicated in all three dimensions, effectively simulating the bulk material. This approach is crucial for accurately capturing the long-range intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the structure and properties of molecular crystals. rsc.orgrsc.org Calculations that omit PBC by using finite cluster models often fail to correctly reproduce the vibrational spectra of crystals. rsc.org

The electronic wave functions of the atoms within the unit cell are described mathematically using basis sets. The CRYSTAL06 program, a first-principles periodic, all-electron computer code, utilizes Gaussian Type Basis Sets (also known as Gaussian Type Orbitals, or GTOs). agu.edu.bhresearchgate.net These are mathematical functions that approximate the shape of atomic orbitals. researchgate.netcrystalsolutions.eu The CRYSTAL06 code expands the crystalline wave functions as a linear combination of these atom-centered Gaussian orbitals (LCAO) with s, p, d, and f symmetry. agu.edu.bh This method has been successfully used to investigate the vibrational spectra of known crystalline nitric acid hydrates by optimizing the internal coordinates of their unit cells based on initial X-ray diffraction data. agu.edu.bhafricaresearchconnects.com The same methodology could be applied to predict the structure and spectra of a hypothetical this compound crystal.

Computational ComponentDescriptionRelevance to Nitric Acid Hydrates
CRYSTAL06 Code An ab initio software package for calculating the electronic structure of periodic systems (crystals). unito.itUsed to model known crystalline nitric acid hydrates (NAM, NAD, NAT) and predict their vibrational spectra. agu.edu.bhafricaresearchconnects.com
Periodic Boundary Conditions (PBC) A method to simulate a large system by treating a small unit cell as infinitely repeating. rsc.orgEssential for accurately modeling the long-range forces and collective interactions within the crystal lattice of hydrates. rsc.org
Gaussian Type Basis Sets Sets of mathematical functions (Gaussian functions) used to represent the atomic orbitals of electrons. researchgate.netUsed in the CRYSTAL06 code to describe the electronic wave functions of the N, O, and H atoms in the hydrate (B1144303) structures. agu.edu.bh

The accuracy of quantum mechanical calculations for crystalline systems heavily relies on the chosen Hamiltonian, which describes the total energy of the system. Modern computational chemistry often employs hybrid methods that combine the strengths of both Hartree-Fock (HF) theory and Density Functional Theory (DFT). osti.gov While HF theory provides a robust treatment of exchange energy, it neglects electron correlation. DFT, on the other hand, accounts for both exchange and correlation effects through an exchange-correlation functional. cond-mat.de

Hybrid functionals mix a portion of the exact exchange from HF theory with exchange and correlation energies from DFT. osti.gov The B3LYP Hamiltonian is a widely used hybrid functional that has been successfully adopted for solid-state calculations of nitric acid hydrates. agu.edu.bh It contains a hybrid Hartree-Fock/density-functional exchange-correlation term and has been shown to provide geometries and vibrational spectra in much better agreement with experimental data compared to local density or gradient-corrected functionals. agu.edu.bh

"Lattice optimization" is a computational procedure where the positions of the atoms within the unit cell and the dimensions of the cell itself are systematically adjusted to find the configuration with the minimum total energy. ntnu.no For a hypothetical this compound, this process would involve proposing various initial crystal structures and using the B3LYP hybrid functional within the CRYSTAL06 code to relax them to the nearest low-energy state. The resulting optimized structures would represent the most stable predicted crystalline forms of the tetrahydrate.

Theoretical ConceptDescriptionApplication in Hydrate Modeling
Hartree-Fock (HF) Theory An ab initio method that approximates the many-electron wavefunction as a single Slater determinant, accounting for exchange but not electron correlation. osti.govThe exchange term from HF is partially included in hybrid functionals to improve accuracy. agu.edu.bh
Density Functional Theory (DFT) A method where the total energy is determined as a functional of the electron density. It includes both exchange and correlation effects. cond-mat.deForms the other component of hybrid functionals used for accurate energy calculations.
B3LYP Functional A specific hybrid functional that combines HF exchange with DFT exchange and correlation.Has been successfully used with the CRYSTAL06 code to optimize the lattice structures of known nitric acid hydrates. agu.edu.bhafricaresearchconnects.com
Lattice Optimization A computational process to find the lowest-energy (most stable) arrangement of atoms in a crystal lattice. ntnu.noThis process would be used to predict the stable crystal structure(s) of a hypothetical this compound.

Free Energy Calculations and Thermodynamic Stability Predictions for HNO₃·(H₂O)₄ Clusters

Beyond the solid state, theoretical methods are vital for understanding the formation and stability of small molecular clusters, such as nitric acid with a few water molecules, which are relevant in atmospheric chemistry. researchgate.netresearchgate.net For the this compound system, this involves studying the cluster HNO₃·(H₂O)₄. Computational studies have performed ab initio calculations at various levels of theory to determine the optimized geometries, binding energies, and thermodynamic properties of HNO₃·(H₂O)n clusters, where n can be 1, 2, 3, 4, and higher. researchgate.netresearchgate.net

Free energy calculations are paramount for predicting the thermodynamic stability of these clusters. researchgate.net The Gibbs free energy of formation (ΔG) indicates whether a cluster will form spontaneously at a given temperature and pressure. A negative ΔG signifies a thermodynamically favorable process. nih.gov These calculations require determining the change in both enthalpy (ΔH, related to bond energies) and entropy (ΔS, related to disorder) for the clustering reaction.

Studies have shown that for clusters of nitric acid and water, the most stable structures often involve cyclic arrangements formed by successive hydrogen bonds. researchgate.net A significant finding from these calculations is that the first stable ion-pair configuration, H₃O⁺NO₃⁻, is obtained for a HNO₃·(H₂O)₄ complex, where the resulting hydronium and nitrate ions are separated by the other three water molecules. researchgate.net The thermodynamic stability of various nitric acid-containing clusters has been evaluated, showing that the addition of molecules is generally favorable, though the magnitude depends on the specific molecules involved and the temperature. researchgate.netnih.gov For example, calculations at 298.15 K show a clear trend between the basicity of a molecule added to an acid cluster and the resulting negative binding free energy, indicating stronger binding. nih.gov

Cluster SystemCalculated Addition Free Energy (kcal/mol) at 298.15 KInterpretation
(SA)₁(A)₁ + NA +0.4Addition of Nitric Acid (NA) is unfavorable.
(NA)₁(A)₁ + NA +0.1Addition of a second Nitric Acid (NA) is slightly unfavorable.
(MSA)₁(DMA)₂ + NA -12.4Addition of Nitric Acid (NA) is highly favorable.
(SA)₁(DMA)₂ + NA -13.0Addition of Nitric Acid (NA) is highly favorable.
(NA)₂(DMA)₂ + NA -14.3Addition of a third Nitric Acid (NA) is very favorable.

This table presents representative addition free energies for adding a nitric acid (NA) molecule to various pre-existing atmospheric clusters, calculated at the DLPNO–CCSD(T₀)/aug-cc-pVTZ//ωB97X-D/6-31++G(d,p) level of theory. nih.gov SA = Sulfuric Acid, MSA = Methanesulfonic Acid, A = Ammonia, DMA = Dimethylamine. This data illustrates how thermodynamic calculations predict the favorability of cluster growth.

Structural and Electronic Elucidations of Hno3· H2o 4 from Theoretical Investigations

Predicted Geometries and Hydrogen Bonding Networks in HNO₃·(H₂O)₄ Clusters

Computational models, particularly those using MP2 and B3LYP calculations with a 6-311++G(2d,p) basis set, have been instrumental in determining the optimized geometries of nitric acid hydrated with one to four water molecules (HNO₃·n H₂O, n=1-4). acs.org

For clusters where n=1–4, the most stable structures (global minima) are characterized by the formation of homodromic rings. acs.orgacs.org In these arrangements, the molecules are linked by successive hydrogen bonds, creating a cyclic network where the hydrogen bonds all run in the same direction (clockwise or counterclockwise). acs.orgacs.orgresearchgate.net For instance, in the dihydrate (n=2), a cyclical structure is formed where the acidic hydrogen of nitric acid forms a hydrogen bond with the oxygen of the first water molecule, which in turn donates a hydrogen to the second water molecule, and so on, eventually closing the ring. acs.org This cooperative hydrogen bonding arrangement is a key feature of the non-ionized nitric acid-water clusters.

A critical transition occurs in the structure of nitric acid-water clusters upon the addition of the fourth water molecule. Theoretical calculations predict the emergence of stable ion-pair configurations in the gas phase for clusters with n=4 or higher. acs.orgst-andrews.ac.uk The first stable ion-pair configuration is identified for the HNO₃·4H₂O complex. acs.orgacs.org

In this configuration, the acidic proton from HNO₃ has been completely transferred to the water solvent shell, resulting in the formation of a hydronium cation (H₃O⁺) and a nitrate (B79036) anion (NO₃⁻). acs.org This ion pair is described as being solvent-separated, where the H₃O⁺ and NO₃⁻ ions are bridged by the remaining three water molecules. acs.orgacs.org This structure is analogous to an Eigen-ion (H₉O₄⁺) type structure, indicating the onset of acid dissociation at a surprisingly small level of hydration. acs.org Experimental studies have also suggested that acid dissociation begins in the range of n=4-5. osti.gov

Energetics and Stability Landscape of HNO₃·(H₂O)₄ Complexes

The stability and transformation pathways of HNO₃·(H₂O)₄ clusters are defined by their potential energy surfaces, binding energies, and the energy barriers associated with ionization.

Calculations have been performed to determine the binding energies for the sequential addition of water molecules to nitric acid. acs.orgacs.org The potential energy surface (PES) for these HNO₃·nH₂O clusters is noted to be quite shallow, indicating that multiple isomers may exist with relatively small energy differences. acs.orgacs.org A potential energy surface maps the potential energy of the system as a function of its atomic coordinates, with minima on the surface corresponding to stable structures. iupac.orglibretexts.org

Calculated Binding Energies for HNO₃·(H₂O)ₙ Clusters

Cluster (n)Binding Energy (kcal/mol)Computational Level
1 (Monohydrate)-19.01MP2/6-311++G(2d,p)
2 (Dihydrate)~ Twice that of monohydrateB3LYP / MP2

Binding energies for small nitric acid-water clusters. Data sourced from computational studies. acs.org

Theoretical models have successfully identified the transition states that connect the non-ionized, hydrogen-bonded ring structures to the solvent-separated ion-pair configurations. acs.org For the HNO₃·4H₂O cluster, a remarkably low activation barrier is found for the proton transfer process that leads to ionization. acs.orgacs.org The zero-point corrected transition-state barrier for the formation of the H₃O⁺/NO₃⁻ ion pair is calculated to be only 0.5 kcal/mol. acs.orgacs.org This low energy barrier underscores the thermodynamic favorability of nitric acid dissociation once a sufficient number of water molecules (n=4) are available to stabilize the resulting ions.

Calculated Activation Barriers for Ionization

ClusterProcessZero-Point Corrected Activation Barrier (kcal/mol)
HNO₃·(H₂O)₄Proton Transfer to form H₃O⁺/NO₃⁻ ion pair0.5

Activation barrier for the ionization of the nitric acid tetrahydrate cluster. Data sourced from computational studies. acs.orgacs.org

Electronic Structure Analysis and Bonding Characteristics of HNO₃·(H₂O)₄

The bonding within the HNO₃·(H₂O)₄ cluster is dominated by hydrogen bonds. In the non-ionized form, a strong hydrogen bond exists between the acidic proton of HNO₃ and the water network, with weaker hydrogen bonds forming a cooperative, cyclic structure. acs.org

The most significant feature of the electronic structure is the transition from a molecular, covalently bonded cluster to an ionic, charge-separated complex. The transfer of the proton at n=4 represents a fundamental shift in the electronic distribution. This process results in the localization of positive charge on the hydronium ion (H₃O⁺) and negative charge on the nitrate anion (NO₃⁻). The stability of this ion pair is a direct consequence of the solvation provided by the surrounding water molecules, which effectively shield the opposite charges and stabilize the dissociated state through strong ion-dipole interactions. This demonstrates that only four water molecules are sufficient to induce the heterolytic cleavage of the H-ONO₂ bond, a hallmark of strong acid behavior.

Molecular Orbital Analysis and Charge Distribution within the Cluster

Theoretical investigations into the this compound cluster, HNO₃·(H₂O)₄, utilize quantum chemical methods to elucidate its electronic structure. Molecular orbital (MO) analysis is central to understanding the interactions that govern the cluster's stability and reactivity. This analysis typically involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the so-called frontier orbitals. The energy gap between the HOMO and LUMO provides insight into the chemical reactivity and the electronic excitation properties of the cluster.

In the HNO₃·(H₂O)₄ system, the interactions are dominated by hydrogen bonding between the nitric acid molecule and the four surrounding water molecules. These interactions lead to a redistribution of electron density compared to the isolated molecules. Ab initio LCAO MO SCF calculations and similar computational methods are employed to model this charge distribution. rsc.org

The charge distribution within the cluster is highly polarized. The electronegative oxygen atoms of the nitric acid and water molecules draw electron density, resulting in partial negative charges (δ⁻), while the hydrogen atoms, particularly the acidic proton of HNO₃, carry partial positive charges (δ⁺). Upon interaction within the cluster, a significant charge transfer occurs from the nitric acid molecule to the water cluster, a precursor to proton transfer. This redistribution is critical for the subsequent dissociation of nitric acid. The central nitrogen atom in the nitric acid moiety typically exhibits a positive formal charge, influencing the polarity of the adjacent N-O bonds. youtube.com

Implications for HNO₃ Dissociation in Micro-solvated Environments

The presence of a small number of solvent molecules, as in the HNO₃·(H₂O)₄ cluster, creates a micro-solvated environment that is crucial for understanding the initial steps of acid dissociation. rsc.org The spontaneous ionization of strong acids is known to be facilitated by even a few solvent molecules. rsc.org Computational studies on nitric acid-water clusters, HNO₃(H₂O)ₓ, show a clear dependence of dissociation on the number of water molecules (x). st-andrews.ac.ukrsc.org

While microsolvation with a single water molecule may result in a neutral hydrogen-bonded pair, the addition of more water molecules facilitates proton transfer. rsc.org In clusters with two water molecules, a contact ion pair (CIP), [NO₃⁻(H₃O)⁺], can form. rsc.org With additional water molecules, as in the tetrahydrate cluster, the system can support the formation of a solvent-separated ion pair (SSIP), where one or more water molecules are positioned between the nitrate anion (NO₃⁻) and the hydronium cation (H₃O⁺). rsc.orgst-andrews.ac.uk

The mechanism involves the cooperative action of the water molecules, which form a hydrogen-bonded network that stabilizes the separated charges. This network, often referred to as a "proton wire," facilitates the transfer of the acidic proton from HNO₃ to the water cluster, leading to the formation of H₃O⁺. researchgate.net The energetic favorability of this dissociation process in clusters with sufficient water molecules has been demonstrated through theoretical calculations. rsc.org The structure of the water network is therefore a key determinant in the dissociation mechanism, highlighting that the specific arrangement of the four water molecules in the tetrahydrate cluster is fundamental to its ability to promote the ionization of nitric acid.

Table 1: Dissociation State of Nitric Acid in Water Clusters

Cluster Composition Predominant Species Dissociation State
HNO₃·(H₂O)₁ Neutral Pair (HNO₃(H₂O)) Undissociated
HNO₃·(H₂O)₂ Contact Ion Pair (NO₃⁻(H₃O)⁺) Ionized

Table 2: List of Chemical Compounds

Compound Name Formula
Nitric acid HNO₃
Water H₂O
Nitrate NO₃⁻
Hydronium H₃O⁺

Spectroscopic Characterization Predictions for Nitric Acid Tetrahydrate Clusters

Predicted Vibrational Spectra (Infrared and Raman) for HNO₃·(H₂O)₄

First-principles electronic structure calculations are employed to determine the minimum energy structures and harmonic vibrational frequencies of nitric acid-water clusters, including HNO₃·(H₂O)₄. researchgate.net These calculations predict the vibrational absorption spectra for both HNO₃·(H₂O)n and its deuterated counterpart, DNO₃·(H₂O)n. researchgate.net

Theoretical calculations have been performed to predict the vibrational normal modes of various nitric acid hydrates. researchgate.net For instance, density functional theory (DFT) methods like B3LYP, combined with basis sets such as aug-cc-pVDZ, have been used to investigate the complexes formed by nitric acid with one, two, and three water molecules, providing a basis for understanding the more complex tetrahydrate. researchgate.net

In studies of related systems, such as nitric acid dihydrate (NAD), theoretical calculations have helped to analyze the low-frequency region of the infrared and Raman spectra. researchgate.net These calculations involve refining the geometrical structure of the crystal's unit cell and then evaluating the atomic forces resulting from Cartesian displacements of the atoms to predict the vibrational modes. copernicus.org

For the HNO₃·(H₂O)₄ cluster, calculations predict the emergence of ion-pair configurations in the gas phase. researchgate.net This ionization is a key aspect that would be reflected in the vibrational spectra. The vibrational modes can be broadly categorized into those associated with the nitrate (B79036) ion (NO₃⁻), the hydronium ion (H₃O⁺), and the surrounding water molecules.

Table 1: Predicted Vibrational Mode Assignments for Ionized Nitric Acid Tetrahydrate

Vibrational ModeDescription
NO₃⁻ symmetric stretchA key indicator of the nitrate ion's presence.
H₃O⁺ bending and stretching modesCharacteristic vibrations of the hydronium ion.
O-H stretching of water moleculesVibrations of the water molecules in the cluster.
Intermolecular vibrationsLow-frequency modes related to the interactions between the ions and water molecules.

This table is a generalized representation based on the expected species in an ionized tetrahydrate cluster.

The O-H stretching vibrations are particularly sensitive to the strength of hydrogen bonds within the cluster. In nitric acid-water complexes, the formation of hydrogen bonds leads to a red-shift (a shift to lower frequencies) in the O-H stretching bands. For example, in the HNO₃·H₂O dimer, a strong hydrogen bond forms between the acidic hydrogen of nitric acid and the oxygen of the water molecule. researchgate.net

As more water molecules are added to form the tetrahydrate, the hydrogen-bonding network becomes more complex. Theoretical studies predict that for n=4 or larger clusters, the nitric acid molecule ionizes, forming a nitrate ion and a hydronium ion solvated by the remaining water molecules. researchgate.net This event dramatically alters the O-H stretching region of the spectrum. The appearance of bands associated with the H₃O⁺ ion and the water molecules hydrogen-bonded to it and to the NO₃⁻ ion provides a clear spectroscopic signature of ionization.

The extent of the red-shift in the O-H stretching frequencies can be correlated with the strength of the hydrogen bonds. In clusters where the acidic proton is transferred to the water network, significant red-shifts are observed.

While this compound has not been definitively characterized as a stable solid phase, theoretical predictions of its low-frequency phonon modes could provide a valuable fingerprint for its identification should it be formed. researchgate.net The low-frequency region of the spectrum (typically below 200 cm⁻¹) is sensitive to the collective motions of the molecules in the crystal lattice, including intermolecular vibrations and large-amplitude motions. copernicus.org

For other nitric acid hydrates like the monohydrate, dihydrate, and trihydrate, theoretical calculations of their low-frequency vibrational modes have been performed. researchgate.netcopernicus.org These calculations, often using programs like SIESTA, help in assigning the observed Raman and infrared bands. copernicus.org Although many of these low-frequency modes involve a strong mixture of atomic motions, some assignments can be proposed. researchgate.net For a hypothetical solid this compound, similar calculations would be crucial for predicting its unique low-frequency spectral signature, which could then be compared with experimental data. copernicus.org These phonon bands often show characteristic patterns that can be used for identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for HNO₃·(H₂O)n Systems (including n=4)

Computational methods, particularly density functional theory (DFT), are increasingly used to predict NMR chemical shifts. researchgate.netsemanticscholar.org These predictions can help in understanding the structure and bonding in complex systems like nitric acid-water clusters.

Recent studies have combined experimental ¹H NMR spectroscopy with quantum chemical calculations to investigate the dissociation of nitric acid in water as a function of concentration. rsc.org The ¹H chemical shifts are sensitive to the extent of proton transfer from nitric acid to water, which in turn depends on the number of water molecules (n) in the HNO₃·(H₂O)n cluster. rsc.org

For molecular clusters of HNO₃·(H₂O)x where x ranges from 1 to 8, computed average ¹H chemical shifts have shown good agreement with experimental measurements. rsc.org This correlation allows for the tracking of the extent of dissociation. As the concentration of water increases (and thus the average value of n in the clusters increases), the ¹H chemical shift changes, reflecting the increasing degree of proton transfer and formation of H₃O⁺ ions. These chemical shifts have also been found to have a reasonable relationship with the enthalpy change upon mixing nitric acid and water. rsc.org

Machine learning approaches are also being developed to accurately predict ¹H chemical shifts in various solvents, which could be applied to nitric acid-water systems. nih.gov

Isotopic substitution, such as replacing hydrogen with deuterium (B1214612) (D), has a significant effect on vibrational spectra and can be a powerful tool for spectral assignment. libretexts.orgoregonstate.edu The substitution of H with the heavier D isotope leads to a downshift in the vibrational frequencies of modes involving the substituted atom. libretexts.org

In the context of DNO₃·(H₂O)n clusters, first-principles calculations have been used to predict the harmonic vibrational frequencies. researchgate.net The most significant isotopic effect is observed for the O-H (or O-D) stretching modes. The frequency of the O-D stretch is significantly lower than that of the O-H stretch due to the doubling of the mass of the hydrogen isotope. libretexts.orgajchem-a.com This predictable shift helps to confirm the assignment of these vibrational bands in experimental spectra.

Isotopic substitution also affects other vibrational modes, though to a lesser extent. libretexts.org By comparing the calculated spectra of HNO₃·(H₂O)n and DNO₃·(H₂O)n, researchers can gain a more confident and detailed understanding of the vibrational dynamics of these important atmospheric clusters. The solvent isotope effect, for instance, can influence the rates of vibrational energy transfer within the cluster. nih.gov

Theoretical Formation Mechanisms and Kinetics of Nitric Acid Hydrate Clusters Implications for N=4

Nucleation Pathways in Nitric Acid-Water Systems: Theoretical Perspectives

Nucleation, the initial step in the formation of a new thermodynamic phase, can occur through homogeneous or heterogeneous pathways. For nitric acid-water systems, both pathways are theoretically significant and have been the subject of extensive modeling.

Homogeneous nucleation occurs spontaneously from a supersaturated vapor or solution without the influence of foreign surfaces. Theoretical studies often employ Classical Nucleation Theory (CNT) to model this process, although it is thought that homogeneous nucleation of nitric acid hydrates is generally too slow to account for observed crystal concentrations in the atmosphere. copernicus.orgcopernicus.org First-principles electronic structure calculations provide deeper insight at the molecular level. These calculations are used to determine the minimum energy structures and vibrational frequencies of nitric acid-water complexes (HNO₃·(H₂O)n). acs.orgresearchgate.net

Theoretical studies predict that the ionization of nitric acid within an isolated cluster becomes favorable when it is complexed with four or more water molecules (n ≥ 4). acs.orgresearchgate.net This suggests that the tetrahydrate represents a critical threshold where the cluster transitions from a hydrogen-bonded molecular complex to a solvent-separated ion pair (H₃O⁺·NO₃⁻·(H₂O)₃). This ionization is a key factor in the stabilization and subsequent growth of the cluster. Quantum chemical calculations also indicate that under certain conditions, particularly with the presence of water, nitric acid can drive the early stages of new particle formation as effectively as sulfuric acid. rsc.org

Models like the Atmospheric Cluster Dynamic Code (ACDC) are used to simulate the formation and growth of clusters, identifying the most probable gas-phase clusters and their formation pathways under various atmospheric conditions. acs.orgnih.gov

Heterogeneous nucleation, where a new phase forms on a pre-existing surface, is considered a more significant pathway for nitric acid hydrate (B1144303) formation in the stratosphere. copernicus.orgcopernicus.org Atmospheric aerosols, particularly meteoric smoke particles (MSPs) and meteoric fragments (MFs), are thought to act as effective nuclei. copernicus.orgcopernicus.orgd-nb.info Theoretical models for heterogeneous nucleation are often based on active site theory, where specific locations on the aerosol surface significantly lower the energy barrier for nucleation. nasa.gov

Laboratory studies have quantitatively demonstrated that analogues for meteoric material can trigger the nucleation of nitric acid hydrates. copernicus.orgcopernicus.org While these experiments often focus on the formation of the more stable nitric acid trihydrate (NAT), they acknowledge that metastable phases, such as nitric acid dihydrate (NAD) or other precursor clusters, could form initially and later transform. copernicus.orgcopernicus.org The presence of a solid surface like silica (B1680970), a component of processed meteoric material, has been shown to be an active heterogeneous nucleus for nitric acid hydrates under stratospheric conditions. copernicus.orgd-nb.info The theoretical implication is that these aerosol surfaces can facilitate the assembly of HNO₃ and H₂O molecules, promoting the formation of precursor clusters that can grow to the tetrahydrate size and beyond.

Theoretical Considerations for Crystal Growth Kinetics of Nitric Acid Hydrates

Once a stable nucleus has formed, it can grow into a larger crystal. The kinetics of this growth are governed by factors such as temperature, the concentration of reactants, and the presence of other substances.

The Johnson-Mehl-Avrami (JMA) or Avrami model is a widely used kinetic model to describe the process of crystallization from an amorphous phase. copernicus.orgrsc.orgresearchgate.netnih.gov The model describes the fraction of material transformed, α(t), as a function of time (t) using the equation:

α(t) = 1 - exp(-ktⁿ)

Here, k is a rate constant that depends on nucleation and growth rates, and n is the Avrami exponent, which provides insight into the nucleation mechanism and the dimensionality of crystal growth. nih.gov By analyzing experimental data, such as time-dependent X-ray diffraction (XRD) measurements, researchers can determine the values of n and k to elucidate the crystallization mechanism. copernicus.orgrsc.orgresearchgate.net For instance, the model has been applied to study the crystallization of metastable nitric acid dihydrate (NAD) and nitric acid trihydrate (NAT). copernicus.orgrsc.orgresearchgate.net The value of the Avrami exponent 'n' gives an indication of the nucleation and growth geometry.

Table 1: Interpretation of the Avrami Exponent (n) This table provides a simplified interpretation of the Avrami exponent 'n' in the context of crystallization kinetics, indicating the mechanism of nucleation and the dimensionality of crystal growth.

Avrami Exponent (n) Value Nucleation Type Growth Dimensionality Interpretation
< 1--Complex process with changing nucleation rate or diffusion-limited growth
1Instantaneous1D (Needle-like)Nucleation occurs at the beginning, followed by one-dimensional growth
2Instantaneous2D (Plate-like)Nucleation occurs at the beginning, followed by two-dimensional growth
3Instantaneous3D (Spherical)Nucleation occurs at the beginning, followed by three-dimensional growth
4Constant Rate3D (Spherical)Nucleation occurs at a constant rate throughout, with three-dimensional growth

Source: Adapted from findings in studies on crystallization kinetics. nih.govcyberleninka.ru

Water activity and the supersaturation of nitric acid are critical thermodynamic drivers for the nucleation and growth of hydrate clusters. copernicus.org Supersaturation, the state where the concentration of a substance exceeds its equilibrium saturation point, provides the necessary free energy for the formation of a new phase. The nucleation rate of nitric acid hydrates is extremely sensitive to the saturation ratio. copernicus.org

Water activity, which is related to relative humidity, profoundly influences the composition and stability of hydrate clusters. rsc.org Theoretical simulations using the Atmospheric Cluster Dynamic Code (ACDC) have shown that hydration can significantly enhance the formation rate of nitric acid-base clusters. rsc.org For example, in the nitric acid-ammonia system, the formation rate can increase by many orders of magnitude as relative humidity approaches 100% compared to dry conditions. rsc.org This is because water molecules can stabilize the clusters through hydrogen bonding, lowering their evaporation rates and facilitating growth. acs.orgrsc.org The growth of nanoparticles can be rapidly accelerated once activated by supersaturated nitric acid and ammonia, and water activity is a key variable influencing this activation. nih.gov

Table 2: Theoretical Impact of Hydration on Nitric Acid Cluster Formation Rates This table illustrates the theoretical enhancement of cluster formation rates due to increased relative humidity (RH), based on simulations of nitric acid (NA) with various bases. The values represent the approximate fold-increase in formation rate at 100% RH compared to unhydrated (dry) conditions.

System Approximate Fold-Increase in Formation Rate (at 100% RH)
Nitric Acid - Ammonia (NA-A)~10⁹
Nitric Acid - Methylamine (NA-MA)~10⁷
Nitric Acid - Dimethylamine (NA-DMA)~10⁴

Source: Based on data from computational studies. rsc.org

Phase Transitions and Metastability in Hydrate Systems (Theoretical implications for HNO₃·(H₂O)₄)

The nitric acid-water system exhibits a complex phase diagram with several stable and metastable solid phases. researchgate.net Metastable hydrates, such as α-NAD (a form of the dihydrate) and α-NAT (a form of the trihydrate), often crystallize preferentially from amorphous solutions. copernicus.orgresearchgate.net These metastable forms can then undergo irreversible phase transitions to the more thermodynamically stable phases (e.g., β-NAT) upon warming. copernicus.orgresearchgate.netsci-hub.se

For example, the phase change from α-NAT to the stable β-NAT form has been observed to occur within minutes at temperatures around 175 K for stoichiometric compositions. copernicus.org Similarly, α-NAD has been observed to transform into β-NAD above 210 K. researchgate.net The formation of these hydrates is often barrierless when nitric acid is deposited onto an ice surface, suggesting a high affinity that facilitates heterogeneous nucleation. researchgate.netsci-hub.se

The theoretical implications for nitric acid tetrahydrate (HNO₃·(H₂O)₄) are significant in this context. As the predicted threshold for ionization, the tetrahydrate cluster may not exist as a stable, bulk crystalline solid in the same way as the monohydrate, dihydrate, or trihydrate. acs.orgresearchgate.net Instead, it is likely to be a key transient or metastable species in the nucleation process. It could represent a critical step in the pathway to forming larger, more stable hydrate crystals, or it could be incorporated as an ionized unit (NO₃⁻·H₃O⁺(H₂O)₃) within an amorphous or crystalline matrix of other hydrates. The metastability of the entire system allows for the existence of such transient structures, which are crucial for understanding the full mechanism of particle formation and phase evolution in the stratosphere.

Predicted Interconversion Dynamics Between Hydrate Phases

The dynamics of interconversion between different nitric acid hydrate phases are governed by kinetics and thermodynamics, often following Ostwald's step rule, which posits that a less stable (metastable) form may crystallize before the most thermodynamically stable phase. sci-hub.secopernicus.org This principle is relevant to the stepwise hydration of nitric acid.

Theoretical studies predict that the transition from a non-ionized to an ionized state is a key interconversion step that occurs as the number of water molecules increases. For nitric acid, this ionization threshold is predicted to be at n=4 water molecules. researchgate.netacs.org The dynamics of this process involve proton transfer between the nitric acid molecule and the water cluster, a phenomenon that is highly dependent on the number of solvating water molecules. acs.org While stable solid phases of nitric acid include the monohydrate, dihydrate, and trihydrate, the tetrahydrate's existence is primarily considered in the context of these gas-phase clusters or as a transient species. aps.orgstfc.ac.uk The addition of water molecules to smaller clusters can lead to the formation of larger, more stable configurations, with the ionization at n=4 representing a significant energetic and structural shift. researchgate.netacs.org

Table 1: Theoretical Predictions for Nitric Acid Hydrate Clusters

Hydrate Cluster (n) Predicted State Key Finding Source(s)
HNO₃·(H₂O)n, n < 4 Molecular Complex Nitric acid remains largely undissociated. researchgate.net, acs.org
HNO₃·(H₂O)₄ Ion Pair Ionization predicted to occur, forming [(H₃O)⁺(NO₃)⁻(H₂O)₃]. researchgate.net, acs.org
HNO₃·(H₂O)n, n > 4 Ion Pair Clusters exist in an ionized state. researchgate.net, acs.org

Theoretical Role of Ice Matrix in Stabilizing Metastable Hydrate Structures

An ice matrix is theoretically predicted to play a crucial role in the formation and stabilization of metastable phases of nitric acid hydrates. sci-hub.seresearchgate.net This is particularly well-documented for nitric acid trihydrate (NAT), where the metastable alpha-NAT phase can be stabilized by the presence of ice. sci-hub.seresearchgate.net

The mechanism for this stabilization involves the ice surface acting as a template or substrate, which can lower the kinetic barrier for the nucleation of a hydrate phase. sci-hub.secopernicus.org Studies have shown a strong interaction between water ice and alpha-NAT, which helps to explain its formation and the kinetics of its phase transitions. researchgate.net This almost barrier-free growth of a metastable hydrate on an ice surface provides a strong theoretical basis for how an ice matrix could also stabilize other metastable structures, including the theoretically predicted this compound ion pair. sci-hub.secopernicus.org The kinetic stability of any given hydrate phase is dependent on factors including temperature, the molar stoichiometry of the acid and water, and the stabilizing effects of surfaces like ice. copernicus.orgcopernicus.org Therefore, an ice matrix in environments like polar stratospheric clouds could theoretically facilitate the formation and persistence of this compound clusters by providing a favorable surface for nucleation and growth. sci-hub.secopernicus.org

Table 2: Theoretical Influence of Ice Matrix on Nitric Acid Hydrate Stability

Phenomenon Description Implication for this compound Source(s)
Heterogeneous Nucleation The ice surface acts as a substrate, lowering the energy barrier for hydrate formation. An ice matrix could facilitate the nucleation of HNO₃·(H₂O)₄ clusters. sci-hub.se, copernicus.org, copernicus.org
Metastable Phase Stabilization The presence of an ice surface can stabilize hydrate phases that are not the most thermodynamically stable, such as α-NAT. Theoretically, an ice matrix could stabilize the metastable HNO₃·(H₂O)₄ ion pair, preventing its immediate conversion or decomposition. sci-hub.se, researchgate.net
Barrier-Free Growth Deposition of HNO₃ vapor onto ice films can lead to the near barrier-free growth of hydrate phases. Suggests a plausible and efficient pathway for the formation of this compound on existing ice particles in the atmosphere. copernicus.org

Intermolecular Interactions and Surface Phenomena Involving Nitric Acid Water Clusters Relevance to N=4

Interaction of HNO₃·(H₂O)₄ with Other Atmospheric Species: Theoretical Perspectives

Theoretical models are essential for elucidating the interactions between nitric acid-water clusters and other atmospheric components at the molecular level.

Ice Surfaces: The adsorption of nitric acid on ice surfaces is a key process in the chemistry of polar stratospheric clouds (PSCs). Theoretical studies suggest that the interaction is complex, involving both molecular and dissociated forms of nitric acid. The extent of dissociation depends on the availability of water molecules at the adsorption site to solvate the resulting nitrate (B79036) anion. synchrotron-soleil.fr Some studies indicate that the ionic dissociation of HNO₃ at the surface of ice can occur without an activation barrier at favorable adsorption sites. synchrotron-soleil.fr The uptake of nitric acid by ice aerosols is thought to begin with molecular adsorption, followed by ionization and solvation. researchgate.net

Mineral Oxides: Mineral dust aerosols are abundant in the atmosphere and can act as surfaces for heterogeneous reactions. Theoretical and experimental studies show that nitric acid interacts strongly with various metal oxides. On silica (B1680970) (SiO₂), nitric acid adsorbs molecularly and reversibly. researchgate.netacs.org However, on other oxides like α-Al₂O₃, TiO₂, γ-Fe₂O₃, CaO, and MgO, it adsorbs dissociatively and irreversibly to form surface nitrates. researchgate.netacs.org The presence of adsorbed water can significantly enhance the uptake rate of nitric acid on mineral surfaces, with the rate increasing by nearly 50-fold on α-Al₂O₃ and CaO when relative humidity goes from near 0 to 20%. researchgate.netacs.org This indicates that water facilitates the dissociation of nitric acid on these surfaces. The uptake process on mineral dust is dependent on both HNO₃ and H₂O concentrations. nih.gov

Sulfuric Acid Films: Stratospheric sulfate (B86663) aerosols, which are primarily composed of sulfuric acid and water, are precursors to Type I PSCs. nasa.gov Theoretical and laboratory studies have investigated the interaction of nitric acid with sulfuric acid films. Nitric acid trihydrate (NAT) has been observed to grow on crystalline sulfuric acid tetrahydrate (SAT) films. nasa.gov Additionally, NAT can condense on supercooled sulfuric acid films without causing the acid to crystallize, which is consistent with NAT nucleation from ternary solutions as a primary step in PSC formation. nasa.gov

The reactions of nitric acid-water clusters with trace gases like hydrogen chloride (HCl) and chlorine nitrate (ClONO₂) are crucial for understanding chlorine activation and ozone depletion in the stratosphere.

Interaction with HCl: Theoretical studies of ternary clusters of HNO₃, HCl, and H₂O reveal that these molecules can form stable aggregates. researchgate.netrsc.org The presence of water molecules can facilitate the ionization of HCl. The interaction between nitric acid and hydrogen chloride in the presence of water is a critical first step in heterogeneous reactions that release active chlorine. researchgate.net It has been proposed that the reaction 3HCl + HNO₃ → Cl₂ + ClNO + 2H₂O can occur in concentrated acid solutions. oberlin.edu

Interaction with ClONO₂: The reaction between ClONO₂ and HCl on the surface of nitric acid-containing particles is a key chlorine activation pathway. Theoretical investigations of ClONO₂·HCl·(H₂O)n (where n = 0-3) clusters suggest that water molecules play a crucial role in facilitating this reaction. researchgate.net The reaction ClONO₂ + HCl → Cl₂ + HNO₃ proceeds readily on ice and nitric acid trihydrate surfaces. nasa.govnih.gov Laboratory studies have shown that this reaction is efficient at stratospheric temperatures. nasa.gov The presence of HNO₃ in sulfuric acid aerosols does not appear to significantly affect the reaction probabilities of ClONO₂ and HOCl with HCl. nasa.gov

Behavior at Aqueous Interfaces and Aerosol Surfaces: Theoretical Relevance

The state of nitric acid at aqueous interfaces, whether it exists in its molecular form or as dissociated ions, has significant implications for its reactivity and role in atmospheric processes.

Theoretical studies have extensively investigated the dissociation of nitric acid at aqueous surfaces. Free energy estimates suggest that undissociated, molecular nitric acid is favored at the aqueous surface over a wide temperature range (0-300 K). acs.orgnih.gov This is in contrast to its behavior in bulk water, where it is a strong acid and almost completely dissociates. Molecular dynamics simulations indicate that nitric acid at the water surface orients itself in a way that hinders its dissociation. uoregon.edu The altered hydrogen bonding with surface water molecules plays a key role in stabilizing the molecular form. uoregon.edupnnl.gov

However, other studies suggest that the dissociation of HNO₃ can occur at the surface, especially at favorable adsorption sites with sufficient water molecules for solvation. synchrotron-soleil.fr Experimental measurements using X-ray photoelectron spectroscopy have shown that while dissociation is reduced at the interface compared to the bulk, it still occurs even in the topmost layer of the solution. pnnl.gov

The table below summarizes the key findings from theoretical and experimental studies on the state of nitric acid at various interfaces.

Theoretical studies on the uptake and solvation of nitric acid by water clusters are fundamental to understanding how individual HNO₃ molecules are incorporated into aqueous aerosols. Quantum chemical calculations on small clusters of HNO₃·(H₂O)n have been performed to investigate the energetics and structures of these complexes. These studies show that the formation of hydrogen-bonded networks stabilizes the clusters. nih.govacs.org

The process of dissociation via proton transfer to a neighboring water molecule has been studied computationally for clusters of HNO₃(H₂O)x where x = 1-8. rsc.org These calculations, along with molecular dynamics simulations, help to elucidate the number of water molecules required to facilitate the ionization of nitric acid. The uptake process is generally conceptualized as an initial molecular adsorption of HNO₃, followed by ionization and progressive solvation at the surface. researchgate.net

The table below presents a summary of theoretical findings regarding the interaction and reaction of nitric acid-water clusters with other atmospheric species.

Atmospheric Modeling and Implications of Nitric Acid Hydrate Cluster Research Including Hno3· H2o 4 Theoretical Relevance

Integration of Theoretical Hydrate (B1144303) Cluster Data into Atmospheric Models

Atmospheric models rely on accurate parameterizations of microphysical processes to simulate the formation and evolution of polar stratospheric clouds and their subsequent impact on atmospheric chemistry. The integration of data from theoretical and laboratory studies of nitric acid hydrate clusters is essential for improving the predictive capabilities of these models.

The formation of nitric acid-containing aerosols, a critical step in the development of PSCs, is represented in atmospheric models through nucleation rate parameterizations. These parameterizations are derived from theoretical principles and validated against experimental observations. Nucleation can occur through homogeneous freezing within supercooled ternary solution (H2SO4/HNO3/H2O) droplets or heterogeneously on pre-existing solid particles, such as meteoric dust. copernicus.orgcopernicus.org

Early models often used a constant rate of NAT nucleation when temperatures fell below the NAT existence temperature. copernicus.org However, more recent approaches incorporate more sophisticated parameterizations based on classical nucleation theory or active site theory. copernicus.orgnasa.gov These parameterizations consider factors such as temperature, saturation ratio, and the composition of the aerosol particles. copernicus.orgcopernicus.org For instance, a parameterization for the activation energy (ΔG_act) for the homogeneous nucleation of nitric acid dihydrate (NAD) has been developed based on experimental data. copernicus.orgcopernicus.org

Recent studies have highlighted the importance of heterogeneous nucleation of NAT on foreign nuclei, such as meteoric material, as a significant formation pathway. copernicus.orgcopernicus.org This has led to the development of new nucleation parameterizations that are being incorporated into models to better reproduce observed PSC distributions. copernicus.orgnasa.gov

Table 1: Parameters for Homogeneous Nucleation of Nitric Acid Dihydrate (NAD) This table presents parameters for the activation energy (ΔG_act) for NAD nucleation based on experimental data. The formula is given by: ΔG_act = A × (T ln S_NAD)⁻² + B.

ParameterValueUnitReference
A2.5 × 10⁶kcal K² mol⁻¹ copernicus.orgcopernicus.org
B11.2 - 0.1(T - 192)kcal mol⁻¹ copernicus.orgcopernicus.org
Temperature (T) Range192 - 197K copernicus.orgcopernicus.org
NAD Saturation Ratio (S_NAD) Range7 - 10- copernicus.orgcopernicus.org

The incorporation of detailed nitric acid hydrate nucleation and growth processes into stratospheric models has a significant impact on the simulated cloud microphysics and particle size distributions. The number density and size of PSC particles are critical as they determine the total surface area available for heterogeneous chemical reactions and the potential for gravitational settling. dlr.de

Models that include sophisticated microphysical schemes can simulate the evolution of particle size distributions, which is crucial for accurately representing processes like denitrification. copernicus.org For example, simulations have shown that the sedimentation of large NAT particles can explain observed denitrification in the polar stratosphere. copernicus.org The number densities of NAT particles in mountain-wave-induced PSCs have been observed to be between 0.01 and 0.2 cm⁻³, with median radii of 1 to 2 µm. dlr.de

The physical state of the particles, whether liquid (supercooled ternary solution droplets) or solid (NAT), also influences their growth and interaction with the gas phase. d-nb.info Models must account for the competition between different particle types for available water vapor and nitric acid. The growth of NAT particles can be decelerated at low temperatures due to the uptake of nitric acid by ternary solution droplets. d-nb.info

Table 2: Observed and Modeled Properties of Nitric Acid Trihydrate (NAT) Particles in PSCs This table provides a summary of observed and modeled characteristics of NAT particles, which are crucial for understanding their role in cloud microphysics.

PropertyObserved/Modeled ValueContextReference
Number Density (Mountain Wave PSCs)0.01 - 0.2 cm⁻³In situ measurements dlr.de
Median Radius (Mountain Wave PSCs)1 - 2 µmIn situ measurements dlr.de
Aspect Ratio (Aspherical Particles)0.5Comparison of optical data and simulations dlr.de
Growth to 6 µm DiameterRequires temperatures 2 K below T_NAT for 16 hoursBox model calculation d-nb.info

Influence on Atmospheric Chemistry Cycles: Theoretical Contributions

The formation of nitric acid hydrates in polar stratospheric clouds has profound implications for atmospheric chemistry, particularly in the polar regions. Theoretical studies and modeling efforts have been instrumental in elucidating these connections.

Denitrification is the irreversible removal of reactive nitrogen (NOy) from the stratosphere, while renotification is the subsequent evaporation of sedimenting particles and release of nitric acid at lower altitudes. jyi.orgcopernicus.org The primary mechanism for denitrification is the sedimentation of large PSC particles containing nitric acid. jyi.orgnasa.gov This process is significant because the removal of NOy slows the deactivation of active chlorine species (ClO) back into the reservoir species chlorine nitrate (B79036) (ClONO2), thereby prolonging the period of catalytic ozone destruction. copernicus.orgumd.edu

Trajectory cloud model calculations have demonstrated that the homogeneous freezing of nitric acid hydrates can lead to a "polar freezing belt" in both hemispheres, causing denitrification. nasa.govresearchgate.netnih.gov The extent of denitrification can vary between the Arctic and Antarctic, with the deeper and more persistent cold temperatures in the Antarctic leading to more extensive denitrification. nasa.gov In the Arctic winter of 1999-2000, a denitrification profile with a depth of approximately 4.5 km was observed. nasa.gov During the cold Arctic winter of 2015/2016, excess NOy of up to 6 ppb was observed in nitrified air masses between 12 and 15 km altitude, supporting the concept of sedimentation and subsequent evaporation of nitric acid-containing particles. copernicus.org

The surfaces of nitric acid hydrate particles in PSCs provide a medium for heterogeneous chemical reactions that are central to polar ozone depletion. umd.edumit.edu These reactions convert stable chlorine reservoir species, such as hydrogen chloride (HCl) and chlorine nitrate (ClONO2), into more reactive forms of chlorine (e.g., Cl2, HOCl) that can be readily photolyzed by sunlight in the polar spring to initiate catalytic ozone-destroying cycles. umd.edumit.edu

A key heterogeneous reaction is: ClONO2(g) + HCl(s) → Cl2(g) + HNO3(s) noaa.gov

The efficiency of this and other heterogeneous reactions is dependent on the surface area of the PSC particles and the specific type of surface (e.g., solid NAT vs. liquid ternary solution). noaa.gov Theoretical studies have investigated the interaction of molecules like HCl with NAT surfaces, finding that the efficiency of chlorine activation can be influenced by the surface structure and the density of dangling OH groups. mit.edu While the reaction of ClONO2 with HCl is very efficient on surfaces that mimic PSCs, other reactions, such as the hydrolysis of N2O5, are also important heterogeneous processes that occur on these surfaces. noaa.gov

Table 3: Key Heterogeneous Reactions on Nitric Acid Hydrate Surfaces This table lists important heterogeneous chemical reactions that occur on the surface of nitric acid hydrate particles, leading to the activation of chlorine and contributing to ozone depletion.

ReactionSignificanceReference
ClONO₂(g) + HCl(s) → Cl₂(g) + HNO₃(s)Direct chlorine activation noaa.gov
ClONO₂(g) + H₂O(s) → HOCl(g) + HNO₃(s)Chlorine activation noaa.gov
HOCl(g) + HCl(s) → Cl₂(g) + H₂O(s)Chlorine activation under low NOₓ conditions noaa.gov
N₂O₅(g) + H₂O(s) → 2HNO₃(s)Conversion of N₂O₅ to nitric acid noaa.gov
N₂O₅(g) + HCl(s) → ClNO₂(g) + HNO₃(s)Chlorine activation noaa.gov

Q & A

Q. What are the established methods for synthesizing nitric acid tetrahydrate, and how do nitric acid concentration and temperature influence crystallization?

this compound (HNO₃·4H₂O) is typically crystallized from concentrated nitric acid solutions. For example, thorium(IV) nitrate tetrahydrate (Th(NO₃)₄·4H₂O) forms when crystallized from nitric acid concentrations between 4% and 59% . Key factors include:

  • Acidity : Higher HNO₃ concentrations favor tetrahydrate formation over lower hydrates (e.g., pentahydrate forms at lower acidity) .
  • Temperature : Controlled cooling rates ensure phase-pure crystals. Rapid cooling may trap impurities or form metastable phases .
  • Solvent saturation : Gradual evaporation or seed crystal addition improves yield and purity .

Q. Which physical properties of this compound are critical for experimental design in aqueous systems?

Critical properties include:

  • Melting point : Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) melts at 45°C, impacting reactions requiring temperature control .
  • Solubility : Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) dissolves at 1,470 g/L (0°C), influencing solvent selection for homogeneous reactions .
  • Hygroscopicity : Storage under dry conditions is essential to prevent deliquescence, as seen in zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O) .

Advanced Research Questions

Q. How do phase diagrams resolve contradictions in the stability of this compound under varying conditions?

Phase diagrams for systems like Th(NO₃)₄-HNO₃-H₂O reveal that tetrahydrate stability depends on HNO₃ concentration and temperature :

  • At low acidity (<4% HNO₃), pentahydrate dominates, while tetrahydrate is stable at 4–59% HNO₃ .
  • Coexistence regions (e.g., Th(NO₃)₄ and HNO₃ coextraction) require precise control to avoid mixed phases .
  • Thermodynamic modeling (e.g., using solubility data) reconciles discrepancies by accounting for ion hydration and activity coefficients .

Q. What role does this compound play in solvent extraction systems for actinide separation?

In tributyryl phosphate (TBP)-HNO₃ systems, this compound influences thorium(IV) extraction efficiency:

  • Hydration competition : Water and HNO₃ compete for coordination with Th⁴⁺, affecting organic phase partitioning .
  • Acid coextraction : High HNO₃ concentrations lead to HNO₃·4H₂O formation, reducing Th(NO₃)₄ solubility in the organic phase . Methodological optimization involves balancing HNO₃ concentration and organic/aqueous phase ratios to maximize selectivity .

Q. How can researchers characterize the hydration state and purity of this compound?

Recommended techniques include:

  • Thermogravimetric analysis (TGA) : Quantifies water loss upon heating (e.g., Ca(NO₃)₂·4H₂O loses 4 H₂O at 45–132°C) .
  • X-ray diffraction (XRD) : Confirms crystal structure and phase purity (e.g., Th(NO₃)₄·4H₂O has a 12-coordinate Th⁴⁺ center with bidentate nitrate ligands) .
  • Solubility tests : Compare experimental solubility curves with literature data to detect impurities .

Q. Why is this compound preferred as a precursor in materials synthesis, and what decomposition pathways must be considered?

Nitric acid tetrahydrates (e.g., Cd(NO₃)₂·4H₂O) are used in bioactive glass and catalyst synthesis due to:

  • Controlled decomposition : Thermal treatment yields anhydrous metal oxides (e.g., CdO at >350°C) without intermediate phases .
  • Ionic mobility : Hydrated nitrates enhance ion diffusion during sol-gel processes, improving homogeneity in materials like TiO₂-MoS₂ composites .
  • Acidic medium : HNO₃ released during decomposition aids in pH-dependent reactions (e.g., molybdenum oxide formation) .

Data Contradiction Analysis

Q. How can conflicting reports on hydrate stability in nitric acid systems be addressed experimentally?

Discrepancies in phase stability (e.g., tetrahydrate vs. pentahydrate) arise from differences in:

  • Acidity measurement : Use standardized titration methods for HNO₃ concentration .
  • Crystallization kinetics : Slow cooling vs. rapid quenching may favor different hydrates .
  • Ionic strength : High nitrate ion activity shifts equilibrium toward lower hydrates . Replicate experiments under controlled humidity and temperature to isolate variables .

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